molecular formula C10H7NO B11939319 2-Methylbenzofuran-3-carbonitrile

2-Methylbenzofuran-3-carbonitrile

Cat. No.: B11939319
M. Wt: 157.17 g/mol
InChI Key: LHRLOFHRRDSXRJ-UHFFFAOYSA-N
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Description

2-Methylbenzofuran-3-carbonitrile is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds. The presence of a nitrile group at the 3-position and a methyl group at the 2-position of the benzofuran ring makes this compound a compound of interest in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxy-3H-benzofuran-2-one with suitable nitrile precursors under mild conditions . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and solvents like dichloromethane (DCM) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps like Friedel-Crafts alkylation, cyclization, and subsequent functional group transformations to introduce the nitrile group . The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzofuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylbenzofuran-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbenzofuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzofuran-3-carbonitrile is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical and biological properties. The nitrile group enhances its reactivity and potential for further functionalization, while the methyl group influences its steric and electronic characteristics .

Properties

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-methyl-1-benzofuran-3-carbonitrile

InChI

InChI=1S/C10H7NO/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,1H3

InChI Key

LHRLOFHRRDSXRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C#N

Origin of Product

United States

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